(S)-2-Aminosuccinamide hydrochloride (S)-2-Aminosuccinamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 57471-69-9
VCID: VC21542524
InChI: InChI=1S/C4H9N3O2.ClH/c5-2(4(7)9)1-3(6)8;/h2H,1,5H2,(H2,6,8)(H2,7,9);1H
SMILES: C(C(C(=O)N)N)C(=O)N.Cl
Molecular Formula: C4H10ClN3O2
Molecular Weight: 167.59 g/mol

(S)-2-Aminosuccinamide hydrochloride

CAS No.: 57471-69-9

VCID: VC21542524

Molecular Formula: C4H10ClN3O2

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Aminosuccinamide hydrochloride - 57471-69-9

Description

(S)-2-Aminosuccinamide hydrochloride is a chiral compound that plays a significant role in medicinal chemistry and pharmacology. It is a derivative of succinamide, utilized in various biological applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial uses .

Synthesis Methods

The synthesis of (S)-2-Aminosuccinamide hydrochloride can be achieved through several methods, often involving the use of amino acids or related compounds. These methods typically require controlling reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. For instance, maintaining low temperatures during ammonolysis reactions can enhance selectivity towards the desired enantiomer.

Applications and Research Findings

(S)-2-Aminosuccinamide hydrochloride participates in various chemical reactions due to its functional groups. Research has indicated that compounds derived from (S)-2-Aminosuccinamide exhibit neuroprotective properties and may modulate pathways involved in neuroinflammation, suggesting potential therapeutic applications in neurodegenerative diseases.

Table 2: Potential Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate in organic synthesis for pharmaceuticals
Neuroprotective PropertiesPotential therapeutic applications in neurodegenerative diseases
Biochemical PathwaysInvolvement in metabolic processes and neurotransmitter synthesis

Spectral Analysis and Purity

Relevant data from spectral analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized (S)-2-Aminosuccinamide hydrochloride. These analyses are crucial for ensuring the compound's quality and suitability for further research or industrial applications.

CAS No. 57471-69-9
Product Name (S)-2-Aminosuccinamide hydrochloride
Molecular Formula C4H10ClN3O2
Molecular Weight 167.59 g/mol
IUPAC Name 2-aminobutanediamide;hydrochloride
Standard InChI InChI=1S/C4H9N3O2.ClH/c5-2(4(7)9)1-3(6)8;/h2H,1,5H2,(H2,6,8)(H2,7,9);1H
Standard InChIKey SLBULRLSTNDQED-UHFFFAOYSA-N
Isomeric SMILES COC(=O)[C@H](CC(=O)N)N.Cl
SMILES C(C(C(=O)N)N)C(=O)N.Cl
Canonical SMILES C(C(C(=O)N)N)C(=O)N.Cl
Synonyms 57461-34-4;L-Asparaginemethylesterhydrochloride;H-Asn-OMe.HCl;h-asn-omehcl;(s)-methyl2,4-diamino-4-oxobutanoatehydrochloride;L-ASPARAGINEMETHYLESTERHCL;MethylL-asparaginatemonohydrochloride;6384-09-4;D-Asparaginemethylesterhydrochloride;h-l-asn-omehcl;PubChem18984;H-Asn-OMehydrochloride;(R)-methyl2,4-diamino-4-oxobutanoatehydrochloride;MethylL-asparaginateHCl;asparaginemethylesterhcl;C5H11ClN2O3;AC1O57J9;SCHEMBL3048944;CTK3J1723;MolPort-002-498-019;QOMQXHIJXUDQSS-DFWYDOINSA-N;EINECS260-748-0;ANW-59189;CA-975;SBB070264
PubChem Compound 24195510
Last Modified Aug 15 2023

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